molecular formula C22H28N4O2 B14876798 Heptyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate

Heptyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate

Cat. No.: B14876798
M. Wt: 380.5 g/mol
InChI Key: KAHJLUZOQQPAIN-UHFFFAOYSA-N
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Description

Heptyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate is a complex organic compound that features a quinoxaline core, a pyrrolidine ring, and a heptyl ester group. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the quinoxaline and pyrrolidine moieties suggests that it may exhibit interesting biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The pyrrolidine ring can be introduced via nucleophilic substitution reactions. The final step involves esterification to attach the heptyl group.

    Synthesis of Quinoxaline Core: Condensation of o-phenylenediamine with a diketone under acidic conditions.

    Introduction of Pyrrolidine Ring: Nucleophilic substitution reaction using pyrrolidine.

    Esterification: Reaction of the intermediate with heptanol in the presence of an acid catalyst to form the heptyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Heptyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The quinoxaline core can be oxidized to form quinoxaline N-oxides.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Aqueous sodium hydroxide for hydrolysis.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of heptyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors. The quinoxaline core may bind to active sites, while the pyrrolidine ring could enhance binding affinity and specificity. The heptyl ester group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Heptyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate can be compared with other quinoxaline derivatives and pyrrolidine-containing compounds:

    Quinoxaline Derivatives: These compounds often exhibit antimicrobial and anticancer activities. Examples include quinoxaline N-oxides and quinoxaline-2,3-diones.

    Pyrrolidine-Containing Compounds: Known for their biological activities, such as inhibition of enzymes like cyclooxygenase-2. Examples include pyrrolidine-2,5-diones and pyrrolizines.

The unique combination of the quinoxaline core, pyrrolidine ring, and heptyl ester group in heptyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate distinguishes it from other similar compounds, potentially offering a unique profile of biological activities and applications.

Properties

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

IUPAC Name

heptyl 2-cyano-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetate

InChI

InChI=1S/C22H28N4O2/c1-2-3-4-5-10-15-28-22(27)17(16-23)20-21(26-13-8-9-14-26)25-19-12-7-6-11-18(19)24-20/h6-7,11-12,17H,2-5,8-10,13-15H2,1H3

InChI Key

KAHJLUZOQQPAIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCC3

Origin of Product

United States

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